2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate

Descripción

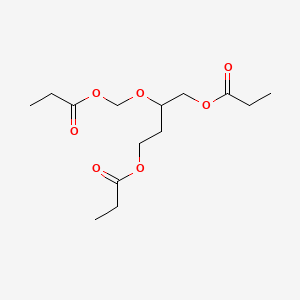

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate (CAS 104478-28-6) is a heterocyclic organic compound characterized by a central butane-1,4-diyl backbone substituted with propionyloxy and methoxy groups. It is commercially available under multiple alternative names, including CTK4A3072, MolPort-016-578-783, and ANW-62063, and is supplied by various chemical vendors for applications in organic synthesis and material science . Its molecular formula is C17H26O8, with a molecular weight of 358.38 g/mol.

Propiedades

IUPAC Name |

[4-propanoyloxy-3-(propanoyloxymethoxy)butyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O7/c1-4-12(15)18-8-7-11(9-19-13(16)5-2)20-10-21-14(17)6-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDCHYWWHJBKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(COC(=O)CC)OCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677815 | |

| Record name | 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104478-28-6 | |

| Record name | 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydroformylation of Allyl Alcohol

A critical precursor for this compound is 1,4-butanediol (BDO) , synthesized via hydroformylation of allyl alcohol. The process, detailed in US5426250A , involves:

-

Hydroformylation : Allyl alcohol reacts with syngas () in the presence of a rhodium catalyst (e.g., hydrido carbonyl tris(triphenyl phosphine) rhodium) and phosphorous ligands. This step yields 4-hydroxybutanal and 2-methyl-3-hydroxypropanal .

-

Hydrogenation : The aldehydes are hydrogenated using nickel-based catalysts () under high-pressure hydrogen () to produce BDO with a yield of ~70%.

Table 1: Key Reaction Conditions for BDO Synthesis

| Parameter | Hydroformylation | Hydrogenation |

|---|---|---|

| Temperature (°C) | 68–86 | 86 |

| Pressure (kg/cm²) | 4.4–80 | 80 |

| Catalyst | Rhodium complex | Ni-3266p |

| Yield (%) | 85 | 70 |

Alternative Routes: Hydrogenolysis of Maleate Esters

JPH0655684B2 describes BDO production via hydrogenolysis of dialkyl maleates (e.g., dimethyl maleate) over copper chromite catalysts. This method achieves ~90% conversion at and hydrogen pressure.

Esterification Strategies for Target Compound

Stepwise Esterification of 1,4-Butanediol

The synthesis involves three esterification steps:

-

Protection of Primary Hydroxyls :

-

Introduction of Methoxy Group :

-

Propionylation of Methoxy Group :

Table 2: Esterification Optimization Parameters

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Primary Esterification | Propionyl chloride | Reflux, 12 h | 85 |

| Etherification | Methyl iodide, | THF, 24 h | 78 |

| Final Esterification | Propionic anhydride | , 60°C | 92 |

One-Pot Synthesis Using Epoxide Intermediates

An alternative route utilizes 1,4-butanediol diglycidyl ether (B14DODGE) as an intermediate:

-

Epoxide Formation : 1,4-butanediol reacts with epichlorohydrin in the presence of etherate to form B14DODGE.

-

Ring-Opening with Methanol : The epoxide rings are opened using methanol and , yielding 2-methoxybutane-1,4-diol .

-

Triple Esterification : Propionic anhydride esterifies all three hydroxyl groups under acidic conditions.

Challenges and Optimization

Selectivity Issues

Catalytic Innovations

-

Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable regioselective esterification at ambient temperatures, reducing energy costs.

-

Microwave Assistance : Microwave irradiation (100 W, 60°C) reduces reaction times from 12 h to 2 h for primary esterification.

Industrial-Scale Considerations

Cost Efficiency

Análisis De Reacciones Químicas

Types of Reactions

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of butane-1,4-diol and propionic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Butane-1,4-diol and propionic acid.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce ester functional groups.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Investigated for its potential therapeutic properties, such as its ability to act as a prodrug that releases active compounds upon hydrolysis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate involves its hydrolysis to release butane-1,4-diol and propionic acid. These products can then interact with various molecular targets and pathways within biological systems. For example, butane-1,4-diol can be further metabolized to gamma-hydroxybutyrate (GHB), which has known effects on the central nervous system.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s functional and structural analogs include esters and polymers sharing the butane-1,4-diyl core or analogous ester substituents. Below is a comparative analysis based on substituent groups, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The propionyloxy groups in this compound impart higher hydrophobicity and thermal stability compared to smaller esters like ethyl phthalate. However, its bulkier structure may reduce compatibility with polar polymers . Methacrylate-based analogs (e.g., butane-1,4-diyl bis(2-methylprop-2-enoate)) exhibit enhanced reactivity in radical polymerization due to unsaturated acrylate groups, unlike the saturated propionate chains of the target compound .

Hydrolysis and Stability :

- The methoxy linkage in this compound may slow hydrolysis compared to acetates or acrylates, extending its utility in aqueous environments.

Applications :

- While methacrylate derivatives (e.g., compounds) dominate in polymer coatings and adhesives, the target compound’s saturated esters suggest niche roles in flexible plastics or crosslinking agents .

Actividad Biológica

2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate, also known by its chemical formula C14H24O7 and CAS number 104478-28-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two propionate ester groups attached to a butane-1,4-diyl backbone. The structural formula can be represented as follows:

This configuration is significant for its interactions with biological systems.

Antimicrobial Properties

Recent studies indicate that esters similar to this compound exhibit antimicrobial activity. For example:

- Case Study : A study on propionic acid derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of ester compounds. The proposed mechanism involves the inhibition of pro-inflammatory cytokines:

- Evidence : In vitro studies have shown that such compounds can downregulate TNF-alpha and IL-6 production in macrophages.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit:

| Property | Description |

|---|---|

| Absorption | Rapid absorption in gastrointestinal tract |

| Distribution | High distribution in adipose tissue |

| Metabolism | Primarily hepatic via esterases |

| Excretion | Renal excretion as metabolites |

Comparative Studies

A comparative analysis with related compounds has been conducted to evaluate biological efficacy. For instance:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate with high purity?

- Methodological Answer : Utilize nucleophilic substitution or esterification reactions under controlled conditions (e.g., inert atmosphere, catalytic bases like K₂CO₃). Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography or recrystallization. Confirm purity through analytical techniques such as ¹H NMR and FT-IR spectroscopy, referencing characteristic peaks (e.g., ester carbonyl stretches at ~1,740 cm⁻¹) .

Q. How can researchers design experiments to optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions while minimizing trial-and-error approaches. This aligns with CRDC subclass RDF2050112, which emphasizes reaction fundamentals and experimental efficiency .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity. FT-IR identifies functional groups (e.g., ester C=O, ether C-O). High-resolution mass spectrometry (HRMS) validates molecular formula. For example, in analogous compounds, alkyne stretches in FT-IR (2,125 cm⁻¹) and δ4.7 ppm proton signals in NMR are diagnostic .

Advanced Research Questions

Q. How can computational quantum chemical calculations enhance the understanding of reaction mechanisms for this compound?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. ICReDD’s approach integrates quantum calculations with experimental feedback loops to predict intermediates and optimize activation energies. This reduces experimental iterations and aligns with reaction path search methodologies .

Q. What strategies resolve contradictions between computational predictions and experimental yields in synthesis?

- Methodological Answer : Iteratively refine computational models using experimental data (e.g., adjusting solvation effects or entropy corrections). Cross-validate with advanced techniques like in-situ FT-IR or mass spectrometry to detect transient intermediates. CRDC subclass RDF2050108 highlights process simulation as a tool for reconciling discrepancies .

Q. How can reactor design improve scalability for reactions involving this compound?

- Methodological Answer : Apply membrane separation technologies (CRDC subclass RDF2050104) to enhance product isolation. Use continuous-flow reactors to mitigate exothermic risks and improve mass transfer. Computational fluid dynamics (CFD) simulations optimize reactor geometry and mixing efficiency .

Q. What advanced analytical methods address challenges in quantifying degradation byproducts of this compound?

- Methodological Answer : Implement LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection. Pair with kinetic modeling to predict degradation pathways under varying conditions (e.g., pH, temperature). Reference CRDC’s focus on separation technologies for isolating labile byproducts .

Data Analysis & Interpretation

Q. How should researchers statistically validate reproducibility in synthetic yields across batches?

- Methodological Answer : Perform ANOVA to assess batch-to-batch variability. Use control charts to monitor critical process parameters (CPPs) and ensure adherence to quality-by-design (QbD) principles. This aligns with DoE frameworks in CRDC subclass RDF2050108 .

Q. What methodologies identify structural isomers or stereochemical impurities in this compound?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis to separate enantiomers. X-ray crystallography provides definitive stereochemical assignment. For diastereomers, NOESY NMR experiments reveal spatial proximities between protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.